molecular formula C22H22ClN7O2S B1227146 4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide

4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide

Cat. No. B1227146
M. Wt: 484 g/mol
InChI Key: OWCNMPULVFDBBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide is a sulfonamide.

Scientific Research Applications

Synthesis and Chemical Properties

This compound has been studied for its synthesis and various derivative formations. For instance, Hassan et al. (2009) explored the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing a dimethylsulfonamide moiety, highlighting the compound's potential in creating diverse chemical structures (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009). Khashi et al. (2015) detailed the DMAP-catalyzed synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the compound's versatility in chemical reactions (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Pharmacological Potential

Several studies have investigated the pharmacological potential of this compound and its derivatives. For example, Hafez and El-Gazzar (2009) examined the antitumor activity of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, suggesting its potential in cancer therapy (Hafez & El-Gazzar, 2009). Moreover, Werbel et al. (1973) studied the synthesis and antimalarial effects of related compounds, indicating its usefulness in combating malaria (Werbel, Elslager, & Chu, 1973).

properties

Product Name

4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide

Molecular Formula

C22H22ClN7O2S

Molecular Weight

484 g/mol

IUPAC Name

4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyltriazolo[4,5-d]pyrimidin-7-yl]amino]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C22H22ClN7O2S/c1-29(2)33(31,32)17-11-9-16(10-12-17)24-21-19-22(26-20(25-21)14-7-8-14)30(28-27-19)13-15-5-3-4-6-18(15)23/h3-6,9-12,14H,7-8,13H2,1-2H3,(H,24,25,26)

InChI Key

OWCNMPULVFDBBD-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CC4)N(N=N3)CC5=CC=CC=C5Cl

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CC4)N(N=N3)CC5=CC=CC=C5Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
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4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
4-[[3-[(2-chlorophenyl)methyl]-5-cyclopropyl-7-triazolo[4,5-d]pyrimidinyl]amino]-N,N-dimethylbenzenesulfonamide

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